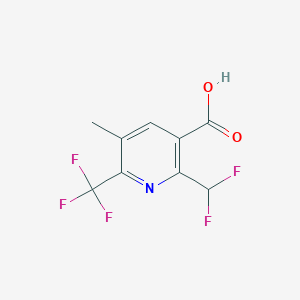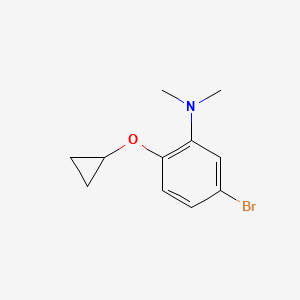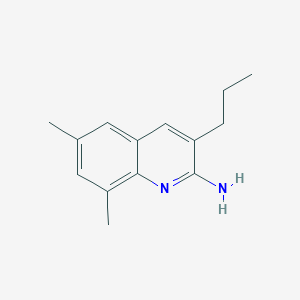![molecular formula C4H7F3N2 B14850424 [1-(Trifluoromethyl)cyclopropyl]hydrazine](/img/structure/B14850424.png)
[1-(Trifluoromethyl)cyclopropyl]hydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-(Trifluoromethyl)cyclopropyl]hydrazine: is a chemical compound with the molecular formula C4H7F3N2 and a molecular weight of 140.11 g/mol It is characterized by the presence of a trifluoromethyl group attached to a cyclopropyl ring, which is further bonded to a hydrazine moiety
Méthodes De Préparation
The synthesis of [1-(Trifluoromethyl)cyclopropyl]hydrazine can be achieved through several synthetic routes. One common method involves the reaction of cyclopropylamine with trifluoromethylhydrazine under controlled conditions. The reaction typically requires the use of a suitable solvent, such as ethanol or methanol, and may be catalyzed by a base like sodium hydroxide. The reaction is carried out at a temperature range of 0-50°C to ensure optimal yield and purity .
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to higher efficiency and scalability .
Analyse Des Réactions Chimiques
[1-(Trifluoromethyl)cyclopropyl]hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced hydrazine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethylcyclopropyl oxides, while substitution reactions can produce a variety of substituted cyclopropyl derivatives .
Applications De Recherche Scientifique
[1-(Trifluoromethyl)cyclopropyl]hydrazine has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of [1-(Trifluoromethyl)cyclopropyl]hydrazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions . The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully elucidate its mechanism of action .
Comparaison Avec Des Composés Similaires
[1-(Trifluoromethyl)cyclopropyl]hydrazine can be compared with other similar compounds, such as:
Trifluoromethylcyclopropane: This compound lacks the hydrazine moiety and has different chemical properties and reactivity.
Cyclopropylhydrazine: This compound does not contain the trifluoromethyl group, resulting in distinct chemical behavior and applications.
Propriétés
Formule moléculaire |
C4H7F3N2 |
|---|---|
Poids moléculaire |
140.11 g/mol |
Nom IUPAC |
[1-(trifluoromethyl)cyclopropyl]hydrazine |
InChI |
InChI=1S/C4H7F3N2/c5-4(6,7)3(9-8)1-2-3/h9H,1-2,8H2 |
Clé InChI |
JBQXZYVTBQTGOD-UHFFFAOYSA-N |
SMILES canonique |
C1CC1(C(F)(F)F)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















